GDC-0623 is a potent, orally bioavailable, ATP-noncompetitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [, ]. This classification signifies its role in inhibiting the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway [, ]. This pathway is frequently dysregulated in various human cancers, making GDC-0623 a subject of significant interest in oncology research [, ]. GDC-0623's mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, hindering the feedback phosphorylation of wild-type RAF [].
While a detailed molecular structure of GDC-0623 is not explicitly provided, one abstract mentions that it forms a crucial hydrogen bond with the Ser212 residue of MEK1 []. This interaction highlights the importance of specific structural features in GDC-0623's mechanism of action. Another abstract elucidates the structure of two isomeric metabolites, M14 and M13, formed through cytochrome P450-mediated reactions. M14 features a pyrazol-3-ol ring formed by N-N bond formation between the aniline and hydroxamate groups of GDC-0623. In contrast, M13 possesses an imidazol-2-one ring generated by a Hofmann-type rearrangement involving C-C bond cleavage and C-N bond formation within the imidazopyridine core of GDC-0623 [].
GDC-0623 undergoes metabolism in vivo, forming two significant metabolites, M14 and M13 []. M14 is formed through a cytochrome P450-mediated oxidative activation of the hydroxamic ester, followed by intramolecular nucleophilic displacement []. The formation of M13 involves a Hofmann-type rearrangement, initiated by a cytochrome P450-mediated reaction that forms a cationic amide intermediate. This intermediate facilitates the rearrangement of the imidazopyridine core, leading to the formation of M13 []. Both M14 and M13 were found in preclinical models and in the circulation of human subjects [].
GDC-0623 acts as an allosteric inhibitor of MEK1/2, specifically targeting the Ser212 residue of MEK1 through hydrogen bonding [, , ]. By inhibiting MEK1/2, GDC-0623 disrupts the RAS/RAF/MEK/ERK signaling cascade, impacting downstream cellular processes [, , ]. One significant effect is the dephosphorylation and accumulation of the pro-apoptotic protein BIM [, ]. This accumulation, coupled with the simultaneous use of a Bcl-xL antagonist (like ABT-263), can effectively overcome the apoptosis resistance often observed in KRAS mutant cancers [, ]. This synergistic effect with Bcl-xL antagonists highlights a potential therapeutic strategy for cancers driven by mutant KRAS [, ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9